molecular formula C8H5BrClFO B12643219 5-(Bromomethyl)-2-fluorobenzoyl chloride CAS No. 920759-92-8

5-(Bromomethyl)-2-fluorobenzoyl chloride

Cat. No.: B12643219
CAS No.: 920759-92-8
M. Wt: 251.48 g/mol
InChI Key: XOKOYKPMPBLCGB-UHFFFAOYSA-N
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Description

Significance in Contemporary Chemical Research

The significance of 5-(Bromomethyl)-2-fluorobenzoyl chloride lies in its potential to serve as a linchpin in the assembly of novel compounds, particularly in the fields of medicinal chemistry and materials science. The presence of a fluorine atom is of particular note, as the incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. mdpi.com This can lead to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability, all of which are desirable traits in drug discovery. mdpi.comnih.gov

The dual reactivity of the bromomethyl and benzoyl chloride groups allows for sequential or orthogonal functionalization. This enables chemists to introduce a variety of substituents and build molecular complexity in a controlled manner. The benzoyl chloride is a reactive acylating agent, readily participating in reactions with nucleophiles such as alcohols, amines, and carbanions to form esters, amides, and ketones, respectively. nih.gov Simultaneously, the bromomethyl group acts as an effective electrophile for alkylation reactions, allowing for the introduction of the substituted benzyl (B1604629) moiety onto a wide range of substrates. nih.gov

Strategic Position as a Versatile Synthetic Building Block

The strategic value of this compound is derived from its nature as a bifunctional electrophile. The acyl chloride and the benzyl bromide functionalities exhibit different reactivity profiles, which can be exploited for selective transformations. For instance, the greater reactivity of the acyl chloride allows for its preferential reaction with a nucleophile, leaving the bromomethyl group intact for a subsequent synthetic step. This controlled, stepwise reactivity is a cornerstone of modern synthetic strategy, allowing for the efficient construction of polyfunctional molecules without the need for extensive protecting group manipulations. pressbooks.pub

The compound's structure is primed for creating diverse molecular scaffolds. The substituted benzene (B151609) ring provides a rigid core, while the reactive "arms" can be used to connect to other molecular fragments. This makes it an ideal candidate for the synthesis of libraries of compounds for high-throughput screening in drug discovery or for the development of new polymers and functional materials.

Overview of Key Research Areas and Challenges in its Utilization

The primary research areas for a molecule like this compound would logically include the synthesis of novel heterocyclic compounds, the development of new pharmaceutical agents, and the creation of specialized polymers. The combination of the fluoro, bromo, and acyl chloride functionalities provides a gateway to a multitude of chemical transformations.

However, the very features that make this compound a valuable synthetic tool also present significant challenges. The high reactivity of the acyl chloride group means that the compound is sensitive to moisture and requires careful handling and storage under anhydrous conditions to prevent hydrolysis to the corresponding carboxylic acid. nj.gov

A more significant challenge lies in the synthesis of the molecule itself. The presence of multiple reactive groups on the same aromatic ring can complicate synthetic routes. For example, the synthesis would likely involve the bromination of a methyl group on a fluorinated benzoic acid precursor. This reaction can be difficult to control and may lead to side products. Subsequently, the conversion of the carboxylic acid to the highly reactive benzoyl chloride must be achieved without affecting the bromomethyl group. google.com The order of synthetic steps is crucial; for instance, Friedel-Crafts reactions are often incompatible with strongly deactivating groups, which can limit the synthetic pathways available. masterorganicchemistry.com The inherent reactivity of the bromomethyl group also means that the compound may be prone to self-reaction or decomposition over time, posing a challenge for its long-term storage and stability. nih.gov The development of robust and scalable synthetic routes to polyfunctional aromatic compounds remains a significant area of research. researchgate.netnih.gov

Below is a table summarizing the key properties of this compound and related compounds.

PropertyThis compound (Predicted)5-Bromo-2-fluorobenzoyl chloride3-(Bromomethyl)benzoyl chloride4-(Bromomethyl)benzoyl chloride
Molecular Formula C₈H₅BrClFOC₇H₃BrClFOC₈H₆BrClOC₈H₆BrClO
Molecular Weight 251.48 g/mol 237.45 g/mol 233.49 g/mol 233.49 g/mol
IUPAC Name This compound5-Bromo-2-fluorobenzoyl chloride3-(Bromomethyl)benzoyl chloride4-(Bromomethyl)benzoyl chloride
Key Reactive Groups Acyl chloride, Benzyl bromide, FluoroareneAcyl chloride, Bromoarene, FluoroareneAcyl chloride, Benzyl bromideAcyl chloride, Benzyl bromide
CAS Number Not readily available773140-42-4 researchgate.net65058-69-752780-16-2 sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

920759-92-8

Molecular Formula

C8H5BrClFO

Molecular Weight

251.48 g/mol

IUPAC Name

5-(bromomethyl)-2-fluorobenzoyl chloride

InChI

InChI=1S/C8H5BrClFO/c9-4-5-1-2-7(11)6(3-5)8(10)12/h1-3H,4H2

InChI Key

XOKOYKPMPBLCGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CBr)C(=O)Cl)F

Origin of Product

United States

Synthetic Methodologies and Route Design for 5 Bromomethyl 2 Fluorobenzoyl Chloride

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of 5-(bromomethyl)-2-fluorobenzoyl chloride reveals a strategic pathway for its synthesis. The primary disconnection points are the acyl chloride and the bromomethyl group. This suggests that the synthesis can be approached by first constructing the core benzoic acid structure, followed by the introduction of the bromomethyl and acyl chloride functionalities.

A plausible synthetic route commences with a substituted toluene (B28343) derivative, which serves as the foundational building block. The key transformations involve the formation of a benzoic acid, followed by benzylic bromination and finally, conversion to the acyl chloride. This stepwise approach allows for controlled functionalization and minimizes potential side reactions.

Precursor Synthesis and Halogenation Strategies

The synthesis of the target molecule relies on the availability of suitable precursors and effective halogenation techniques. The following subsections detail the synthesis of the necessary benzoic acid derivatives and the introduction of the bromomethyl group.

Synthesis of 5-Bromo-2-fluorobenzoic Acid Derivatives

The synthesis of 5-bromo-2-fluorobenzoic acid derivatives can be achieved through various methods. One common approach involves the bromination of 2-fluorobenzoic acid. This reaction typically utilizes a brominating agent in the presence of a catalyst. For instance, the bromination of 2-chlorobenzoic acid can be carried out using an N-bromosuccinimide (NBS)/sulfuric acid system, which has been shown to be effective for monobromination. google.com A similar strategy can be applied to 2-fluorobenzoic acid.

An alternative route to a related precursor, 5-fluoro-2-methylbenzoic acid, involves the use of this compound as a building block in various organic syntheses. ossila.comchemimpex.comchemdad.comossila.com This fluorinated benzoic acid can be further functionalized to introduce the bromo group at the desired position.

Recent advancements have also explored nucleophilic fluorination of 1-arylbenziodoxolones as a method for preparing 2-fluorobenzoic acids. arkat-usa.org While this technique is primarily focused on fluorination, it highlights the ongoing development of novel synthetic methods for halogenated benzoic acids.

Introduction of the Bromomethyl Moiety (e.g., via N-bromosuccinimide or related brominating agents)

The introduction of the bromomethyl group is a critical step in the synthesis of this compound. This is typically achieved through a free radical bromination of the corresponding methyl-substituted precursor, such as 2-fluoro-5-methylbenzoic acid. N-bromosuccinimide (NBS) is a widely used reagent for this transformation, often in the presence of a radical initiator like benzoyl peroxide or AIBN (azobisisobutyronitrile) and a suitable solvent like carbon tetrachloride. ysu.educhegg.comwikipedia.orgmasterorganicchemistry.com

The Wohl-Ziegler reaction, which employs NBS for allylic and benzylic bromination, is a standard method for this type of transformation. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via a radical chain mechanism, where a bromine radical abstracts a benzylic hydrogen, followed by reaction with NBS to propagate the chain and form the desired bromomethyl derivative. ysu.educhegg.commasterorganicchemistry.com

It is important to control the reaction conditions to ensure selective bromination at the benzylic position and to avoid unwanted side reactions, such as bromination of the aromatic ring.

Acyl Chloride Formation Approaches

The final step in the synthesis is the conversion of the carboxylic acid group to an acyl chloride. This transformation is crucial for activating the carboxyl group for subsequent reactions.

Conversion of Carboxylic Acids to Acyl Chlorides utilizing Thionyl Chloride, Phosphorous Pentachloride, or Bis(trichloromethyl)carbonate

Several reagents can be employed for the conversion of carboxylic acids to acyl chlorides. libretexts.org Thionyl chloride (SOCl₂) is one of the most common and effective reagents for this purpose. youtube.comyoutube.comresearchgate.netlibretexts.org The reaction of a carboxylic acid with thionyl chloride produces the corresponding acyl chloride, along with sulfur dioxide and hydrogen chloride as byproducts, which are gaseous and easily removed. libretexts.org The reaction can be catalyzed by a small amount of dimethylformamide (DMF). google.com

Phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) are also effective reagents for this conversion. libretexts.orgsemanticscholar.orgresearchgate.net PCl₅ reacts with carboxylic acids to form the acyl chloride, phosphorus oxychloride (POCl₃), and hydrogen chloride. libretexts.org PCl₃ can also be used, producing the acyl chloride and phosphorous acid. libretexts.org

Bis(trichloromethyl)carbonate, also known as triphosgene, is another alternative for acyl chloride formation.

Optimization of Reaction Conditions and Reagent Stoichiometry for Acyl Chlorination

Optimizing the reaction conditions for acyl chlorination is essential for maximizing the yield and purity of the final product. Key parameters to consider include the choice of chlorinating agent, solvent, reaction temperature, and stoichiometry.

For reactions using thionyl chloride, an excess of the reagent is often used to ensure complete conversion of the carboxylic acid. The reaction is typically carried out under reflux conditions in an inert solvent. google.com The addition of a catalytic amount of DMF can accelerate the reaction. google.com

When using phosphorus chlorides, the stoichiometry needs to be carefully controlled. For PCl₅, a 1:1 molar ratio with the carboxylic acid is typically used. For PCl₃, the stoichiometry is 3 moles of carboxylic acid to 1 mole of PCl₃. libretexts.org

The choice of solvent is also important. Aprotic solvents such as dichloromethane, chloroform, or benzene (B151609) are commonly used. researchgate.net It is crucial to use anhydrous conditions, as the chlorinating agents and the resulting acyl chloride are sensitive to moisture.

Monitoring the progress of the reaction, for example by infrared (IR) spectroscopy to observe the disappearance of the carboxylic acid O-H stretch, can help determine the optimal reaction time. researchgate.net

Multi-Component and Tandem Reaction Sequences for Enhanced Efficiency

Multi-component reactions (MCRs) and tandem (or cascade) reactions are powerful tools in modern organic synthesis, aiming to increase efficiency by combining multiple reaction steps into a single operation without the isolation of intermediates. This approach saves time, resources, and reduces waste.

While specific MCRs for the direct synthesis of this compound are not prominently described in the available literature, one can conceptualize potential pathways. For instance, a hypothetical multi-component reaction could involve the simultaneous introduction of the bromomethyl and acyl chloride functionalities onto a 2-fluoro-toluene precursor. However, the reactivity of the involved reagents would need to be carefully managed to avoid undesired side reactions.

Tandem reactions, where a sequence of intramolecular or intermolecular transformations occurs under the same reaction conditions, offer a more plausible, albeit still largely theoretical, approach for this specific molecule. A potential tandem process could start with the oxidation of 5-methyl-2-fluorobenzoic acid to an intermediate that is then simultaneously or sequentially brominated at the methyl group and converted to the acyl chloride. For example, a process could be envisioned where the carboxylic acid is activated and then subjected to radical bromination.

The development of such efficient reaction sequences would be highly valuable, streamlining the synthesis and reducing the environmental impact compared to traditional multi-step linear syntheses.

Considerations for Scalable Synthesis and Process Intensification, including Continuous-Flow Methodologies

The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of scalability and process intensification. Key factors include reaction safety, product purity, cost-effectiveness, and environmental impact.

Scalable Synthesis:

For large-scale production, batch processing methods are common. A typical batch synthesis of a related compound, 5-bromo-2-chlorobenzoyl chloride, involves reacting 5-bromo-2-chlorobenzoic acid with a chlorinating agent like thionyl chloride. google.com This method can yield a high purity product and is adaptable for industrial production. google.com Challenges in scaling up include heat management, reagent addition control, and ensuring homogenous mixing. The use of robust and safe reagents is paramount. For instance, while thionyl chloride is effective, its handling on a large scale requires stringent safety protocols.

Process Intensification and Continuous-Flow Methodologies:

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. Continuous-flow chemistry is a prime example of process intensification and offers significant advantages over traditional batch methods, especially for reactions that are fast, exothermic, or involve hazardous intermediates. rsc.org

While specific continuous-flow synthesis of this compound is not detailed in the literature, the principles have been successfully applied to similar transformations. For example, continuous-flow photochemical bromination has been used for the synthesis of a 5-bromomethylpyrimidine precursor, demonstrating increased productivity and product purity compared to batch methods. researchgate.net This approach allows for precise control of reaction time and temperature, minimizing the formation of byproducts. researchgate.net

Furthermore, continuous-flow systems can enhance the safety of using hazardous reagents. For instance, the in-situ generation and immediate consumption of reactive intermediates, such as acyl chlorides, can be achieved in a closed-loop flow system. researchgate.net This minimizes the risks associated with handling and storing toxic or unstable chemicals. The development of continuous-flow methods for the synthesis of related benzoyl chlorides has shown promise, achieving high yields and purity under mild conditions. researchgate.net

Reactive extrusion, a form of continuous mechanochemistry, also presents a potential avenue for the solvent-free or solvent-minimized synthesis of such compounds, further enhancing the sustainability of the process. ucl.ac.uk

The table below summarizes the potential advantages of continuous-flow methodologies for the synthesis of this compound, based on findings for related chemical processes.

FeatureBatch ProcessingContinuous-Flow Processing
Heat Transfer Often inefficient, leading to hotspots and potential side reactions.Excellent heat transfer due to high surface-area-to-volume ratio.
Safety Handling of large quantities of hazardous materials.Smaller reaction volumes, in-situ generation of hazardous intermediates. researchgate.net
Reaction Control Difficult to precisely control reaction time and temperature.Precise control over residence time, temperature, and stoichiometry. researchgate.net
Scalability Scaling up can be complex and non-linear.Scaling out by running multiple reactors in parallel is often more straightforward.
Productivity Can be limited by reaction cycle times.Higher productivity due to continuous operation and shorter reaction times. researchgate.net

Advanced Reactivity and Transformation Chemistry of 5 Bromomethyl 2 Fluorobenzoyl Chloride

Electrophilic Acylations and Nucleophilic Substitutions at the Benzoyl Chloride Moiety

The benzoyl chloride group is a powerful acylating agent, susceptible to attack by a wide range of nucleophiles. Its reactivity is driven by the electron-withdrawing nature of the carbonyl oxygen and the chlorine atom, which renders the carbonyl carbon highly electrophilic. The fluorine atom at the ortho position further influences this reactivity through its inductive electron-withdrawing effect.

The reaction of 5-(bromomethyl)-2-fluorobenzoyl chloride with primary or secondary amines is a robust method for the formation of amide bonds. This transformation, often performed under Schotten-Baumann conditions, typically involves an aprotic solvent like dichloromethane (DCM) and a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. fishersci.co.ukhud.ac.uk The reaction proceeds rapidly at room temperature, providing high yields of the corresponding benzamide derivatives. fishersci.co.uk

This amidation strategy is a cornerstone in the synthesis of pharmacologically active molecules, including poly(ADP-ribose) polymerase (PARP) inhibitors used in cancer therapy. researchgate.netnih.govnih.gov For instance, the core structure of Fluzoparib, a potent PARP inhibitor, features a substituted benzamide moiety that can be conceptually derived from a precursor like this compound. The synthesis of such complex molecules often involves the coupling of the benzoyl chloride fragment with an intricate amine-containing heterocyclic system. researchgate.netmdpi.com

A representative amidation reaction is detailed in the table below.

Reactant 1Reactant 2 (Amine)ConditionsProduct
This compoundBenzylamineTriethylamine, Dichloromethane, Room TempN-Benzyl-5-(bromomethyl)-2-fluorobenzamide
This compoundAnilinePyridine, THF, 0 °C to Room Temp5-(Bromomethyl)-2-fluoro-N-phenylbenzamide

This compound readily reacts with a variety of alcohols and phenols to form the corresponding esters. This process is highly efficient for primary and secondary alcohols, as well as for substituted phenols. The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine, which not only scavenges the HCl produced but also can act as a nucleophilic catalyst.

The esterification can be performed under mild conditions, often starting at 0 °C and allowing the reaction to warm to room temperature. iajpr.com The choice of solvent can vary, with aprotic solvents like tetrahydrofuran (THF) or dichloromethane being common. The reactivity of the alcohol or phenol nucleophile can be influenced by steric hindrance and electronic effects; for example, phenols bearing electron-withdrawing groups may react faster. iajpr.com

Alcohol/PhenolConditionsProduct Type
MethanolPyridine, CH₂Cl₂, 0 °CMethyl Ester
IsopropanolTriethylamine, THF, 0 °C to RTIsopropyl Ester
PhenolPyridine, Toluene (B28343), RTPhenyl Ester
4-NitrophenolN-Methylmorpholine, CH₂Cl₂, RTSubstituted Phenyl Ester

The Friedel-Crafts acylation is a classic and powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. organic-chemistry.org In this reaction, this compound serves as the acylating agent in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). sigmaaldrich.comkhanacademy.org

The mechanism involves the formation of a highly electrophilic acylium ion through the interaction of the acyl chloride with the Lewis acid. sigmaaldrich.comlibretexts.org This acylium ion is then attacked by an electron-rich aromatic substrate, such as benzene (B151609) or toluene, in an electrophilic aromatic substitution reaction. A key advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is deactivated towards further substitution, preventing polyacylation. organic-chemistry.orglibretexts.org Furthermore, the acylium ion is resonance-stabilized and does not undergo rearrangement, leading to a single, predictable product. libretexts.org This reaction provides a direct route to synthesize diaryl ketones where one of the aryl rings carries the bromomethyl and fluoro substituents.

The benzoyl chloride moiety reacts efficiently with various organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds. These reactions provide a versatile route for the synthesis of ketones. When one equivalent of a Grignard reagent is reacted with this compound at low temperatures (e.g., -5 to -10 °C), the corresponding ketone is formed in good yield. researchgate.netrsc.org

Studies on the reaction of 2-fluorobenzoyl chloride with a range of arylmagnesium bromides have shown that substrates with electron-donating, electron-neutral, or electron-withdrawing groups are all well-tolerated, affording the desired ketones in moderate to excellent yields. researchgate.net The use of excess organometallic reagent can lead to further reaction with the initially formed ketone, resulting in the formation of a tertiary alcohol upon aqueous workup. Careful control of stoichiometry and temperature is therefore crucial to selectively obtain the ketone product.

Reactions Involving the Benzylic Bromide Group

The bromomethyl group attached to the benzene ring is a benzylic halide. This functionality is significantly more reactive in nucleophilic substitution reactions than a typical alkyl halide due to the ability of the benzene ring to stabilize the transition state of both Sₙ1 and Sₙ2 reactions. For a primary benzylic bromide like the one in the title compound, the Sₙ2 pathway is generally favored.

The benzylic bromide is an excellent electrophile for Sₙ2 reactions with a wide array of soft and hard nucleophiles. These reactions typically proceed under mild conditions to afford a diverse range of substituted derivatives, while leaving the benzoyl chloride moiety intact if the reaction conditions are carefully controlled.

Reaction with Azides: The displacement of the bromide with sodium azide is a common method for introducing an azido group. This reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) and provides a straightforward route to 5-(azidomethyl)-2-fluorobenzoyl chloride. nih.gov Benzyl (B1604629) azides are versatile intermediates, which can be subsequently used in "click" chemistry or reduced to primary amines.

Reaction with Amines: Primary and secondary amines readily displace the benzylic bromide to form the corresponding secondary and tertiary benzylamines, respectively. researchgate.netresearchgate.net These alkylation reactions are typically conducted in a suitable solvent with or without an added base to neutralize the HBr formed. The rate of reaction is influenced by the nucleophilicity and steric bulk of the amine. researchgate.net

Reaction with Thiols: Thiols and their corresponding thiolates are excellent nucleophiles for displacing the benzylic bromide, leading to the formation of thioethers (sulfides). nih.gov A convenient one-pot method involves reacting the benzyl bromide with thiourea to form an isothiuronium salt, which is then hydrolyzed in situ with a base to generate the thiolate. This thiolate can then react with another equivalent of the benzyl halide or a different electrophile. arkat-usa.org Alternatively, direct reaction with a thiol in the presence of a base like sodium hydroxide also yields the thioether efficiently. rsc.org

The table below summarizes typical nucleophilic displacement reactions at the benzylic position.

NucleophileReagent(s)SolventProduct Functional Group
AzideSodium Azide (NaN₃)DMFBenzyl Azide
Amine (Primary)Ammonia, R-NH₂Methanol or THFBenzylamine
ThiolateR-SH + Base (e.g., NaOH)Ethanol/WaterThioether (Sulfide)
CyanideSodium Cyanide (NaCN)DMSOBenzyl Nitrile

Carbon-Carbon Coupling Reactions (e.g., Suzuki, Negishi, Heck reactions)

The presence of a bromomethyl group (a C(sp³)-Br bond) on the aromatic ring opens up possibilities for various palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing complex molecular architectures. While the aryl C-F and C-C(O)Cl bonds could also participate in certain coupling reactions, the benzylic bromide is typically more reactive under specific catalytic conditions.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron compound with an organohalide. The bromomethyl group of this compound can react with aryl or vinyl boronic acids. nih.govresearchgate.net The reactivity order for halides in Suzuki reactions is generally I > Br > OTf >> Cl, making the bromomethyl group a suitable coupling partner. A key challenge is the potential for side reactions, but with the appropriate choice of palladium catalyst, ligands, and base, selective coupling at the benzylic position can be achieved. nih.gov For instance, a one-pot dual Suzuki coupling has been demonstrated for successively substituting 4-bromobenzyl chloride with distinct aryl groups, highlighting the potential for sequential functionalization. nih.gov

Negishi Coupling: This reaction couples an organozinc reagent with an organohalide and is known for its high functional group tolerance. nih.govnih.gov The C(sp³)-Br bond of the title compound can be effectively coupled with various aryl, vinyl, or alkyl zinc reagents. nih.gov Cobalt-catalyzed cross-couplings of benzylic zinc reagents with aryl bromides or chlorides have also been shown to be effective, providing an alternative to palladium catalysis. researchgate.net This method is particularly powerful for creating C(sp³)-C(sp²) bonds. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. libretexts.org The reaction of benzyl halides with olefins has been well-documented. nih.gov The bromomethyl group can undergo oxidative addition to a Pd(0) catalyst, followed by insertion of an alkene and subsequent β-hydride elimination to yield the coupled product. The choice of catalyst and conditions is crucial to control regioselectivity and avoid side reactions. arkat-usa.orgchim.it

Table 1: Potential Carbon-Carbon Coupling Reactions of this compound

Coupling ReactionCoupling Partner ExampleCatalyst System (Illustrative)Expected Product Structure
Suzuki Phenylboronic acidPd(PPh₃)₄, Base (e.g., K₃PO₄)
Negishi Phenylzinc chloridePd(OAc)₂ / CPhos
Heck StyrenePd(OAc)₂, Base (e.g., Et₃N)

This table is for illustrative purposes and actual reaction conditions may vary.

Radical Reactions and C-H Functionalization Adjacent to the Bromine

The benzylic position of the bromomethyl group is susceptible to radical reactions due to the resonance stabilization of the resulting benzylic radical.

Free radical halogenation is a classic example of such reactivity. youtube.com The reaction proceeds via a chain mechanism involving three steps:

Initiation: Formation of a halogen radical, typically by exposure to heat or UV light. youtube.comyoutube.com

Propagation: The halogen radical abstracts the benzylic hydrogen atom to form a resonance-stabilized benzylic radical. This radical then reacts with a halogen molecule to form the product and a new halogen radical, continuing the chain reaction. youtube.comyoutube.com

Termination: Combination of any two radical species to form a non-radical product. youtube.comyoutube.com

Bromination is known to be more selective than chlorination, preferentially attacking the most stable radical position. youtube.comyoutube.com While the compound already contains a bromine atom, further radical-initiated reactions at the benzylic carbon are plausible. For instance, in the presence of a radical initiator and a suitable hydrogen donor, the C-Br bond could be cleaved to generate the benzylic radical, which could then be trapped by other reagents.

C-H functionalization adjacent to the bromine (i.e., at the benzylic position) is a key transformation. While the compound itself doesn't have C-H bonds adjacent to the bromine on the same carbon, the benzylic C-H bonds of a potential precursor, 2-fluoro-5-methylbenzoyl chloride, could be functionalized via radical bromination using reagents like N-bromosuccinimide (NBS) to install the bromine atom selectively at the benzylic position. youtube.com

Synergistic Reactivity of Multiple Functional Groups within the Compound

The interplay between the acyl chloride, bromomethyl group, and the fluorinated aromatic ring allows for selective and sequential reactions, making it a highly versatile synthetic intermediate.

Acyl Chloride Reactivity: The acyl chloride is the most electrophilic and reactive site. It readily reacts with a wide range of nucleophiles such as alcohols, amines, and organometallic reagents under mild conditions, often at low temperatures. This allows for the modification of the acyl chloride group while preserving the bromomethyl and fluoro functionalities for subsequent transformations. For example, reaction with an amine would yield an amide, and reaction with an alcohol would produce an ester.

Bromomethyl Group Reactivity: The benzylic bromide is susceptible to nucleophilic substitution (Sₙ2) reactions and the aforementioned cross-coupling reactions. Its reactivity can be tuned by the choice of nucleophile and reaction conditions.

Orthogonal Reactivity: The differential reactivity of the acyl chloride and the bromomethyl group allows for orthogonal chemical strategies. One can first react the acyl chloride with a nucleophile, and then perform a cross-coupling or another nucleophilic substitution at the bromomethyl position. For instance, an amide can be formed first, followed by a Suzuki coupling to introduce an aryl group at the benzylic position. The electron-withdrawing nature of the acyl chloride and the fluorine atom can influence the reactivity of the benzylic bromide, potentially making it more susceptible to nucleophilic attack.

Stereoselective Transformations and Chiral Auxiliary Applications

This compound can serve as a precursor for the development of chiral auxiliaries, which are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. nih.govwikipedia.org

The general strategy involves reacting the acyl chloride with a readily available, enantiomerically pure chiral alcohol or amine. wikipedia.org This creates a chiral ester or amide. The chiral auxiliary, now covalently bonded to the benzoyl moiety, can direct subsequent reactions. For example, if the bromomethyl group were to be converted into a prochiral center, the chiral auxiliary could influence the stereoselective addition of a nucleophile.

A prominent class of chiral auxiliaries are oxazolidinones, popularized by David Evans. wikipedia.org Following this principle, this compound can be reacted with a chiral amino alcohol to generate a structure that could be employed in stereoselective alkylations or aldol reactions. wikipedia.org After the desired stereoselective transformation, the auxiliary can be cleaved and potentially recycled.

Table 2: Examples of Chiral Alcohols/Amines for Potential Chiral Auxiliary Synthesis

Chiral ReagentClassPotential Auxiliary Structure after Reaction
(S)-(-)-1-PhenylethylamineChiral Amine
(1R,2S)-(-)-EphedrineChiral Amino Alcohol
(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinoneChiral Oxazolidinone (via acylation)

This table is for illustrative purposes to show potential synthetic pathways.


Applications of 5 Bromomethyl 2 Fluorobenzoyl Chloride in Complex Molecule Synthesis

Role as an Intermediate in Pharmaceutical and Agrochemical Synthesis

The structural motifs present in 5-(Bromomethyl)-2-fluorobenzoyl chloride are frequently found in biologically active molecules. The benzoyl chloride moiety serves as an excellent acylating agent, while the bromomethyl group is a potent electrophile, and the fluorine atom can significantly influence the physicochemical properties of the final compound.

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The fluorine atom in this compound can influence the acidity of the benzoyl chloride and the reactivity of the bromomethyl group, thereby "tuning" the properties of the resulting molecules. The synthesis of various fluorinated compounds often starts from fluorinated building blocks like o-fluorobenzoyl chloride, which can be further functionalized google.com.

Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals. The dual reactivity of this compound makes it an ideal starting material for the synthesis of a variety of heterocyclic systems. The benzoyl chloride can react with binucleophiles to form heterocycles like benzoxazinones, while the bromomethyl group can be used for subsequent annulation reactions to build more complex polycyclic systems. The synthesis of heterocyclic compounds from variously substituted benzoyl chlorides is a well-established methodology in organic chemistry.

Contribution to Material Science and Polymer Chemistry through Derivatization

The reactivity of this compound also lends itself to applications in material science. The benzoyl chloride can be used to anchor the molecule to polymer backbones or surfaces, while the bromomethyl group provides a site for further functionalization or cross-linking. This could enable the development of specialty polymers with tailored properties such as thermal stability, flame retardancy, or specific optical properties. While direct examples are not prevalent in the literature, the use of similar bifunctional monomers is a common strategy in polymer chemistry.

Strategic Precursor in Natural Product Synthesis and Analogue Derivatization

The synthesis of complex natural products often requires strategic use of highly functionalized building blocks. This compound can serve as a key precursor for the introduction of a substituted fluorobenzoyl moiety into a larger molecular framework. Furthermore, its reactivity allows for the derivatization of natural product analogues to explore structure-activity relationships.

Development of Novel Chemical Reagents and Catalysts

The unique combination of functional groups in this compound makes it a potential precursor for novel reagents and catalysts. For example, the bromomethyl group could be converted into a phosphonium (B103445) salt, creating a Wittig reagent for olefination reactions. Alternatively, it could be used to synthesize ligands for metal-based catalysts, where the fluorine and benzoyl chloride functionalities could modulate the catalyst's electronic properties and reactivity.

Spectroscopic and Computational Elucidation of 5 Bromomethyl 2 Fluorobenzoyl Chloride and Its Derivatives

Advanced Spectroscopic Characterization for Structural Assignment

The precise architecture of 5-(Bromomethyl)-2-fluorobenzoyl chloride, a substituted aromatic acyl chloride, is determined through a combination of powerful spectroscopic methods. These techniques probe the molecule's atomic and functional group composition, providing a comprehensive structural picture.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework and the electronic environment of specific atoms within a molecule. Due to the absence of comprehensive experimental spectra in the reviewed literature, the following sections detail the predicted NMR data for this compound. These predictions are based on established principles of NMR spectroscopy and data from structurally related compounds.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic and benzylic protons. The chemical shifts are influenced by the electronic effects of the fluorine, bromine, and benzoyl chloride substituents.

The aromatic region is expected to show three distinct proton signals. The proton ortho to the fluorine atom (H-3) would appear as a triplet due to coupling with the fluorine and the adjacent proton. The other two aromatic protons (H-4 and H-6) would likely appear as multiplets. The benzylic protons of the bromomethyl group (-CH₂Br) are expected to appear as a singlet, significantly downfield due to the deshielding effects of the adjacent bromine atom and the aromatic ring.

Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
H-37.20 - 7.35tJ(H,F) ≈ 8.0, J(H,H) ≈ 8.0
H-47.60 - 7.75m
H-67.95 - 8.10m
-CH₂Br4.50 - 4.70s

Disclaimer: The data presented in this table is predicted and may differ from experimental values.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are highly dependent on the nature of the substituents.

The carbonyl carbon of the benzoyl chloride group is expected to be the most downfield signal. The carbon atom attached to the fluorine (C-2) will appear as a doublet due to carbon-fluorine coupling. The carbon of the bromomethyl group will also be significantly downfield.

Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C=O163 - 165
C-1130 - 132
C-2160 - 162 (d, ¹J(C,F))
C-3118 - 120 (d, ²J(C,F))
C-4133 - 135
C-5138 - 140
C-6128 - 130
-CH₂Br30 - 33

Disclaimer: The data presented in this table is predicted and may differ from experimental values. 'd' denotes a doublet due to C-F coupling.

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of fluorine atoms. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides information about the electronic environment around the fluorine atom. Based on data for similar aromatic fluorine compounds, the signal is expected to appear in the typical range for aryl fluorides.

Predicted ¹⁹F NMR Data for this compound

Fluorine AtomPredicted Chemical Shift (ppm)
Ar-F-110 to -115

Disclaimer: The data presented in this table is predicted and may differ from experimental values. Chemical shifts are referenced to a standard such as CFCl₃.

While one-dimensional NMR provides significant information, two-dimensional (2D) NMR techniques are essential for confirming the complete connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling between adjacent protons. For this compound, cross-peaks would be expected between the aromatic protons H-3 and H-4, and between H-4 and H-6, confirming their connectivity on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would definitively link the aromatic proton signals to their corresponding carbon signals (H-3 to C-3, H-4 to C-4, and H-6 to C-6) and the benzylic protons to the bromomethyl carbon.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show strong absorption bands corresponding to the carbonyl group, the carbon-fluorine bond, the carbon-bromine bond, and various vibrations of the aromatic ring.

Predicted Characteristic IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C=O (Acyl Chloride)1760 - 1790Strong
C-F (Aromatic)1200 - 1250Strong
C-Br (Alkyl)600 - 700Medium-Strong
Aromatic C=C1450 - 1600Medium
Aromatic C-H (stretch)3000 - 3100Medium-Weak
Aromatic C-H (out-of-plane bend)800 - 900Strong
-CH₂- (bend)1400 - 1450Medium

Disclaimer: The data presented in this table is based on characteristic frequencies of functional groups and may vary in the actual experimental spectrum.

Vibrational Spectroscopy for Functional Group Probing

Fourier Transform Infrared (FT-IR) Spectroscopy of Key Bonds (e.g., C=O, C-X, C-Br)

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FT-IR spectrum is characterized by strong absorptions corresponding to its key bonds.

The carbonyl (C=O) stretching vibration of the acyl chloride group is particularly prominent. In aromatic acid chlorides like benzoyl chloride, this bond typically absorbs at a high frequency, often around 1770 cm⁻¹. libretexts.org The presence of an electron-withdrawing fluorine atom on the benzene (B151609) ring is expected to further increase this frequency. libretexts.org In contrast, the C=O stretching frequency for carboxylic acids is generally lower, in the range of 1690–1750 cm⁻¹. nih.gov

The carbon-halogen bonds also produce characteristic absorptions in the fingerprint region of the spectrum. The C-Cl stretching vibration in acyl chlorides is observed in the range of 850-550 cm⁻¹. researchgate.netorgchemboulder.com The C-Br stretch from the bromomethyl group is expected to appear at a lower wavenumber, typically between 690 cm⁻¹ and 515 cm⁻¹. orgchemboulder.commissouri.edu The C-F bond stretch will also be present. Additionally, the -CH₂- group will show a characteristic wagging vibration between 1300-1150 cm⁻¹. orgchemboulder.com

BondFunctional GroupExpected Vibrational Frequency (cm⁻¹)Intensity
C=OAryl Acyl Chloride~1770 - 1810Strong
C-ClAcyl Chloride850 - 550Medium-Strong
C-BrAlkyl Halide690 - 515Medium-Strong
C-FAryl Fluoride~1250 - 1000Strong
-CH₂- (wag)Bromomethyl Group1300 - 1150Medium
Raman Spectroscopy Applications for Molecular Vibrations

Raman spectroscopy serves as a valuable complement to FT-IR for analyzing the vibrational modes of this compound. While FT-IR measures absorption, Raman spectroscopy measures the inelastic scattering of monochromatic light. A key advantage is that symmetric vibrations and non-polar bonds, which may be weak or inactive in an IR spectrum, often produce strong signals in a Raman spectrum.

For this molecule, the aromatic C=C ring stretching vibrations, typically found in the 1430–1650 cm⁻¹ region, would be readily observable. rasayanjournal.co.in The C-Br and C-Cl stretching vibrations are also Raman active. chemicalbook.com Analysis of the full Raman spectrum can provide a comprehensive vibrational profile of the molecule, aiding in structural confirmation when used alongside FT-IR data. chemicalbook.comchemicalbook.com

Mass Spectrometry for Precise Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and structural details of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns. For this compound (molecular formula: C₈H₅BrClFO), the molecular weight is approximately 250.44 g/mol .

Upon ionization, typically through electron impact (EI), the molecule undergoes fragmentation. The resulting pattern is a unique fingerprint that helps to confirm the structure. For benzoyl chloride derivatives, a common fragmentation pathway involves the loss of the chlorine atom to form a stable benzoyl cation. nih.govchromatographyonline.com For the title compound, key fragmentation pathways would include:

Loss of Cl radical: leading to the [M-Cl]⁺ ion.

Loss of Br radical: leading to the [M-Br]⁺ ion.

Formation of the fluorobenzoyl cation: through cleavage of the bromomethyl group.

Formation of the benzyl (B1604629) bromide cation: through cleavage at the carbonyl group.

IonDescriptionApproximate m/z
[C₈H₅BrClFO]⁺Molecular Ion250/252/254
[C₈H₅BrFO]⁺Loss of Cl215/217
[C₈H₅ClFO]⁺Loss of Br171/173
[C₇H₄FO]⁺Fluorobenzoyl cation123
[CH₂Br]⁺Bromomethyl cation93/95

Note: The presence of chlorine (³⁵Cl, ³⁷Cl) and bromine (⁷⁹Br, ⁸¹Br) isotopes results in characteristic isotopic patterns for fragments containing these atoms.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. measurlabs.com This precision allows for the unambiguous determination of a compound's elemental formula. rsc.orgbohrium.com For this compound, HRMS can differentiate its exact mass from other molecules that have the same nominal mass but a different elemental composition. This capability is crucial for confirming the identity of novel compounds or for analyzing samples where isomeric impurities may be present. chromatographyonline.comresearchgate.net The technique is powerful for analyzing halogenated organic compounds, providing confidence in their elemental and isotopic makeup. measurlabs.comrsc.orgbohrium.com

Advanced Ionization Techniques for Complex Samples

While standard electron ionization (EI) is effective, it can sometimes cause extensive fragmentation, leading to a weak or absent molecular ion peak for reactive molecules like acyl chlorides. Advanced, "soft" ionization techniques are employed to overcome this limitation. pharmafocuseurope.comresearchgate.net

Chemical Ionization (CI): This method uses a reagent gas to produce ions through proton transfer, resulting in less fragmentation and a more prominent protonated molecular ion [M+H]⁺. pharmafocuseurope.comuvic.ca

Electrospray Ionization (ESI): ESI is ideal for polar compounds and generates charged ions from a solution, which helps to keep the molecule intact during ionization. pharmafocuseurope.comnumberanalytics.com

Atmospheric Pressure Chemical Ionization (APCI): This technique is well-suited for less polar compounds and uses a corona discharge to create ions, also minimizing fragmentation. pharmafocuseurope.comnumberanalytics.com

Ambient Ionization (e.g., DART): Techniques like Direct Analysis in Real Time (DART) allow for the analysis of samples in their native state with minimal preparation, which can be advantageous for reactive or thermally sensitive compounds. uvic.canumberanalytics.com

These methods are instrumental in providing clear molecular weight information, which is a critical piece of data in the structural elucidation puzzle. nih.gov

X-ray Crystallography for Solid-State Structural Confirmation and Conformation Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If single crystals of this compound can be grown, this technique can provide unambiguous confirmation of its molecular structure.

The analysis would yield precise data on:

Bond lengths and angles: Confirming the covalent structure.

Molecular conformation: Revealing the spatial orientation of the substituent groups, such as the rotation around the C-C bonds.

Intermolecular interactions: Identifying non-covalent forces like halogen bonding, dipole-dipole interactions, and π-π stacking that dictate the crystal packing. researchgate.net

Studies on related fluorinated benzoyl chlorides have shown that intermolecular interactions such as C-H···F, C-H···O, and F···F contacts play a significant role in their crystal packing. researchgate.net A similar analysis of this compound would provide critical insights into its solid-state behavior.

Computational Chemistry and Molecular Modeling

Computational chemistry offers powerful tools to complement experimental findings and provide deeper insight into the properties of this compound. Using methods like Density Functional Theory (DFT), it is possible to model the molecule and predict various characteristics.

Key applications include:

Geometry Optimization: Calculating the lowest energy structure to predict bond lengths and angles, which can be compared with X-ray crystallography data.

Vibrational Frequency Prediction: Simulating the FT-IR and Raman spectra. Comparing these calculated frequencies with experimental data helps to assign the observed spectral bands to specific molecular vibrations. rasayanjournal.co.in

Electronic Property Analysis: Mapping the electrostatic potential (ESP) surface can reveal the electron-rich and electron-deficient regions of the molecule, predicting its reactivity and intermolecular interaction sites. researchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about its electronic transitions and chemical reactivity.

These computational models are invaluable for interpreting complex experimental data and understanding the fundamental structure-property relationships of the molecule.

Due to the absence of specific scientific literature detailing the spectroscopic and computational analysis of this compound and its derivatives, it is not possible to generate the requested in-depth article. The provided outline requires detailed research findings, including data from quantum chemical calculations, Density Functional Theory (DFT) studies, molecular dynamics simulations, and in silico predictions that are not available in the public domain for this specific compound.

General principles of these computational chemistry techniques are well-established. researchgate.netd-nb.infonih.govaps.orgpku.edu.cnresearchgate.netarxiv.org Quantum chemical calculations are broadly used to investigate the electronic structure and reactivity of molecules. researchgate.netnih.govnih.gov Density Functional Theory is a common method to study reaction pathways and transition states. d-nb.infoaps.orgpku.edu.cnresearchgate.net Molecular dynamics simulations help in understanding conformational analysis and interactions between molecules. nih.gov Furthermore, in silico methods can predict spectroscopic parameters and reaction outcomes. However, applying these general principles to "this compound" without specific research would amount to speculation, which falls outside the scope of a scientifically accurate and authoritative article.

Searches for the target compound and its derivatives have yielded information on structurally similar molecules such as 5-bromo-2-fluorobenzoyl chloride sigmaaldrich.com, 5-bromo-2-methylbenzoyl chloride nih.gov, 2-fluorobenzoyl chloride nih.gov, 5-bromo-2-chlorobenzoyl chloride pharmaffiliates.combiosynth.com, and 4-(bromomethyl)-2-fluorobenzenesulphonyl chloride . While these compounds share some structural motifs with the subject molecule, the specific combination of a bromomethyl group, a fluorine atom, and a benzoyl chloride moiety at the indicated positions (5, 2, and 1, respectively) on the benzene ring makes "this compound" a unique chemical entity. Extrapolating data from these related but distinct compounds would not provide the scientifically rigorous and specific analysis required by the prompt.

A comprehensive and accurate fulfillment of the user's request would necessitate dedicated research studies focusing explicitly on the computational and spectroscopic properties of "this compound". In the absence of such studies, any attempt to generate the requested article would be unsubstantiated.

Future Directions and Emerging Research Avenues for 5 Bromomethyl 2 Fluorobenzoyl Chloride

Development of Novel Catalytic Transformations Facilitated by the Compound's Structure

The distinct arrangement of two different reactive functional groups—an acyl chloride and a benzylic bromide—on the same molecule opens up intriguing possibilities for the development of novel catalytic processes. The concept of cooperative catalysis, where multiple catalytic entities work in synergy, provides a framework for envisioning how 5-(Bromomethyl)-2-fluorobenzoyl chloride could be exploited. caltech.eduethz.ch

Future research could focus on designing catalytic systems where the two functional groups of the molecule participate in a concerted or sequential manner. For instance, one functional group could anchor the molecule to a catalytic support or a larger molecular assembly, while the other participates in the catalytic transformation. This could lead to site-specific catalysis with high selectivity.

Moreover, the development of bifunctional catalysts, where a single molecule contains two distinct catalytic sites, is a rapidly growing area of research. nih.govacs.org this compound could serve as a precursor for such catalysts. The acyl chloride can be readily converted into various Lewis basic or hydrogen-bond-donating groups, while the bromomethyl group can be transformed into a different catalytic moiety. This approach would allow for the synthesis of custom-designed catalysts for specific polar addition reactions, potentially leading to new levels of reactivity and stereocontrol. nih.gov

A particularly interesting avenue of research is the development of photocatalytic systems that can selectively activate one of the halide groups. Recent studies have shown that cooperative catalysis involving a nucleophilic catalyst and a photocatalyst can activate benzyl (B1604629) halides for radical generation under mild conditions. nih.govorganic-chemistry.org The interplay between the electron-withdrawing fluorine and the two reactive handles in this compound could be harnessed in such systems to achieve novel transformations.

Integration into Automated Synthesis Platforms and Microfluidic Systems

The increasing prevalence of automated synthesis platforms and microfluidic systems in chemical research presents a significant opportunity for the application of this compound. chemrxiv.org These technologies enable the rapid synthesis and screening of large libraries of compounds, a process for which versatile building blocks are essential. nih.govwikipedia.orgnih.gov The bifunctional nature of this compound makes it an ideal candidate for such automated and combinatorial chemistry approaches. nih.govenamine.net

Automated platforms could be programmed to sequentially or simultaneously react the acyl chloride and bromomethyl groups with different sets of reagents, leading to the rapid generation of diverse molecular scaffolds. chemrxiv.org This would be particularly valuable in medicinal chemistry for the creation of compound libraries for high-throughput screening.

Flow chemistry, another area of rapid development, offers enhanced control over reaction conditions, improved safety, and scalability. researchgate.netacs.orguc.pt The use of highly reactive reagents like acyl chlorides is often more manageable and safer in continuous flow reactors compared to traditional batch synthesis. researchgate.netacs.org Future research will likely focus on developing robust flow chemistry protocols for the derivatization of this compound. This could involve passing a stream of the compound through a series of reactors containing different reagents and catalysts, allowing for multistep syntheses to be performed in a continuous and automated fashion. The use of packed-bed reactors with immobilized catalysts or reagents could further enhance the efficiency and selectivity of these processes. acs.orgresearchgate.net

Expansion of Synthetic Utility to Underexplored Chemical Space

The unique combination of functional groups in this compound provides access to a wide range of chemical transformations, many of which remain to be explored. The presence of both an acyl chloride and a benzylic bromide allows for orthogonal reactivity, where each group can be reacted independently under different conditions. This opens the door to the synthesis of complex, multifunctional molecules that would be difficult to prepare using other methods.

Future research will likely focus on systematically exploring the reactivity of this building block with a wider range of nucleophiles, organometallic reagents, and in various coupling reactions. For example, the acyl chloride can undergo Friedel-Crafts acylation, esterification, and amidation, while the bromomethyl group can participate in nucleophilic substitution, Williamson ether synthesis, and the formation of Grignard reagents or other organometallics. organic-chemistry.org The fluorine atom, with its strong electron-withdrawing properties, influences the reactivity of the other functional groups and can also participate in nucleophilic aromatic substitution reactions under certain conditions. alfa-chemistry.comalfa-chemistry.com

The development of new synthetic methodologies that leverage the unique properties of this compound is another promising area. This could include novel cyclization reactions where both functional groups react intramolecularly to form new heterocyclic systems. The exploration of its use in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, could also lead to the discovery of new and efficient synthetic routes.

Design of Advanced Functional Materials Utilizing its Reactive Handles

The dual reactivity of this compound makes it a compelling building block for the synthesis of advanced functional materials. numberanalytics.comopenaccessjournals.comijrar.org The ability to form two distinct types of chemical bonds allows for the creation of highly cross-linked or functionalized polymers and materials with tailored properties. researchgate.net

In polymer chemistry, this compound could be used as a monomer or a cross-linking agent to create novel polymers with enhanced thermal stability, chemical resistance, and specific electronic or optical properties. researchgate.net The fluorine atom can impart hydrophobicity and improve the performance of materials in demanding environments. alfa-chemistry.comalfa-chemistry.comyoutube.com For example, it could be incorporated into the synthesis of fluorinated block copolymers, which have applications in coatings, membranes, and electronics. researchgate.net

Furthermore, the reactive handles of this compound can be used to graft functional molecules onto surfaces or nanoparticles. This could lead to the development of new sensors, catalysts, or drug delivery systems. researchgate.net For instance, the acyl chloride could be used to attach the molecule to a surface functionalized with hydroxyl or amine groups, and the bromomethyl group could then be used to immobilize another molecule of interest. The development of functional materials from such reactive aromatic compounds is an active area of research. numberanalytics.comopenaccessjournals.com

Exploration in New Therapeutic Areas requiring Fluorinated and Brominated Intermediates

The presence of both fluorine and bromine atoms in this compound makes it a particularly attractive building block for medicinal chemistry and drug discovery. The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. nih.govresearchgate.netbohrium.com Bromine can also modulate the physicochemical properties of a molecule and participate in halogen bonding, which can be important for drug-receptor interactions. researchgate.netacs.org

This compound is a potential intermediate in the synthesis of a variety of therapeutic agents. For example, similar brominated and chlorinated benzoyl chlorides are used in the synthesis of SGLT2 inhibitors for diabetes and PARP inhibitors for cancer therapy. nih.govnih.gov The unique substitution pattern of this compound could lead to the development of new analogues of existing drugs with improved efficacy or safety profiles.

Future research will likely involve the use of this building block in the synthesis of novel compounds to be screened for activity against a wide range of biological targets. Its bifunctional nature allows for the creation of diverse libraries of compounds that can be used to explore new therapeutic areas. The combination of a fluorine atom and a bromomethyl group on a benzoyl chloride scaffold provides a unique starting point for the design of new drugs for cancer, infectious diseases, and other conditions where fluorinated and brominated intermediates are known to be beneficial. nih.govresearchgate.net

Q & A

Q. Q1. What are the optimal synthetic routes for 5-(bromomethyl)-2-fluorobenzoyl chloride, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves halogenation and acylation steps. For analogous compounds (e.g., 2-chloro-4-fluoro-5-nitrobenzoyl chloride), thionyl chloride (SOCl₂) or oxalyl dichloride [(COCl)₂] are common acylating agents, with reaction temperatures ranging from 0°C to 50°C and solvents like dichloromethane (DCM) or benzene . Key factors include:

  • Reagent selection : Thionyl chloride offers higher reactivity but may require longer reaction times (4–12 hours), while oxalyl dichloride provides milder conditions but lower yields in some cases .
  • Temperature control : Lower temperatures (0–20°C) reduce side reactions (e.g., hydrolysis) but may slow kinetics .
  • Purification : Column chromatography or recrystallization in non-polar solvents (e.g., hexane) is critical for isolating pure products.

Q. Q2. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Analytical techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify the presence of the bromomethyl (–CH₂Br) and fluorobenzoyl groups. For example, in 4-bromobenzoyl chloride, the aromatic protons appear as distinct multiplets in the δ 7.2–8.1 ppm range .
  • Mass spectrometry (MS) : Exact mass analysis (e.g., ESI-MS) to confirm molecular ion peaks (expected m/z: ~263.4 for C₈H₅BrClFO) .
  • Elemental analysis : Validate halogen content (Br, Cl, F) within ±0.3% deviation .

Advanced Research Questions

Q. Q3. What are the common side reactions during the synthesis of this compound, and how can they be mitigated?

Methodological Answer: Side reactions include:

  • Hydrolysis of the acyl chloride : Exposure to moisture leads to carboxylic acid formation. Use anhydrous solvents (e.g., DCM) and inert atmospheres (N₂/Ar) .
  • Uncontrolled bromination : Over-bromination at the methyl group can occur. Optimize stoichiometry (e.g., 1:1 molar ratio of benzyl alcohol to N-bromosuccinimide) and monitor reaction progress via TLC .
  • Thermal decomposition : Elevated temperatures (>50°C) may degrade the product. Use controlled heating (reflux with condenser) and avoid prolonged reaction times .

Q. Q4. How does the bromomethyl group influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The bromomethyl group (–CH₂Br) is highly electrophilic, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). Key considerations:

  • Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may compete in side reactions .
  • Leaving group stability : Bromide is a better leaving group than chloride, favoring substitution. For example, in synthesizing tetrazole derivatives, bromide displacement by azide ions proceeds efficiently at 60°C in DMF .
  • Steric hindrance : The ortho-fluorine substituent may reduce accessibility to the bromomethyl group, requiring optimized reaction times (e.g., 12–24 hours) .

Q. Q5. What are the safety and handling protocols for this compound, given its reactivity and toxicity?

Methodological Answer:

  • Personal protective equipment (PPE) : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats. Avoid skin/eye contact due to corrosive properties .
  • Ventilation : Perform reactions in a fume hood to prevent inhalation of volatile byproducts (e.g., HBr, HCl) .
  • Storage : Store in airtight containers under inert gas (Ar) at –20°C to prevent hydrolysis .
  • Emergency procedures : For spills, neutralize with sodium bicarbonate and adsorb using vermiculite. Contaminated clothing must be removed immediately .

Q. Q6. How can researchers resolve contradictions in reported yields for similar benzoyl chloride derivatives?

Methodological Answer: Discrepancies often arise from:

  • Purity of starting materials : Impurities in 5-(bromomethyl)-2-fluorobenzaldehyde or benzyl alcohol precursors can reduce yields. Purify via distillation or chromatography .
  • Analytical methods : Variations in NMR integration or GC-MS calibration affect reported yields. Standardize protocols using internal standards (e.g., 1,3,5-trimethoxybenzene) .
  • Scale effects : Milligram-scale reactions may report higher yields than industrial-scale processes due to better temperature control .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.